(3-Cyano-4-hydroxyphenyl)boronic acid
Overview
Description
“(3-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their stability and non-toxicity . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of “(3-Cyano-4-hydroxyphenyl)boronic acid” is C7H6BNO3 . Its molecular weight is 162.94 g/mol . The InChI code is 1S/C7H6BNO3/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-3,10-12H .Chemical Reactions Analysis
Boronic acids, such as “(3-Cyano-4-hydroxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyano-4-hydroxyphenyl)boronic acid” include a molecular weight of 162.94 g/mol . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Boronic Acid Catalysis
Boronic acids, including derivatives like (3-cyano-4-hydroxyphenyl)boronic acid, have versatile applications in chemistry. They are used in organic reactions, molecular recognition, and assembly. One notable use is in boronic acid catalysis, which involves inherent catalytic properties of boronic acids. A significant example is the aza-Michael addition of hydroxamic acid to quinone imine ketals, catalyzed by chiral boronic acids (Hashimoto, Gálvez, & Maruoka, 2015).
Environmental Applications
Boronic acids play a crucial role in environmental science, particularly in addressing boronic acid emissions which can cause water pollution. Novel boron-adsorbing materials with boronate affinity, like magnetic nanocomposites containing boronic acids, have been developed for effective adsorption and recycling of boronic acid from the environment (Zhang et al., 2021).
Chemical Sensing
Boronic acids are employed as receptors in chemical sensing, especially for detecting diols and alpha-hydroxy acids. They are integrated into hydrogels to create responsive and reversible holographic sensors for substances like L-lactate. Such sensors are capable of responding to various compounds containing hydroxy groups (Sartain, Yang, & Lowe, 2008).
Medical and Biological Applications
In the medical and biological fields, boronic acids, including (3-cyano-4-hydroxyphenyl)boronic acid, are used for their ability to form reversible covalent bonds with hydroxy groups. This property is exploited in developing various medical and biological applications, such as drug delivery systems and molecular sensors (Hall, 2019).
Future Directions
The use of boron-containing compounds, including boronic acids, in medicinal chemistry has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, the future directions for “(3-Cyano-4-hydroxyphenyl)boronic acid” and similar compounds could involve further exploration of these applications.
properties
IUPAC Name |
(3-cyano-4-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZXBPAULHTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-4-hydroxyphenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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